molecular formula C25H34O2 B1665645 (2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid CAS No. 260262-39-3

(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid

Cat. No.: B1665645
CAS No.: 260262-39-3
M. Wt: 366.5 g/mol
InChI Key: HMDVFKHLXNHBGR-XYFSBJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid is a complex organic compound with a unique structure This compound features a pentadienoic acid backbone with various substituents, including a cyclopropyl group and a naphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid typically involves multiple steps, including the formation of the pentadienoic acid backbone and the introduction of the cyclopropyl and naphthalenyl groups. Common synthetic routes may include:

    Aldol Condensation: To form the pentadienoic acid backbone.

    Cyclopropanation: Using reagents like diazomethane to introduce the cyclopropyl group.

    Friedel-Crafts Alkylation: To attach the naphthalenyl moiety.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid can undergo various chemical reactions, including:

    Oxidation: To form corresponding ketones or carboxylic acids.

    Reduction: To yield alcohols or alkanes.

    Substitution: Particularly electrophilic or nucleophilic substitutions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Including halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid exerts its effects involves interactions with molecular targets and pathways. This may include:

    Binding to Receptors: Interacting with specific receptors in biological systems.

    Enzyme Inhibition: Inhibiting or activating enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentadienoic acid derivatives: Compounds with similar pentadienoic acid backbones but different substituents.

    Cyclopropyl-containing compounds: Molecules featuring cyclopropyl groups.

    Naphthalenyl derivatives: Compounds with naphthalenyl moieties.

Uniqueness

(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

CAS No.

260262-39-3

Molecular Formula

C25H34O2

Molecular Weight

366.5 g/mol

IUPAC Name

(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid

InChI

InChI=1S/C25H34O2/c1-16(12-22(26)27)8-9-18-15-25(18,7)19-14-21-20(13-17(19)2)23(3,4)10-11-24(21,5)6/h8-9,12-14,18H,10-11,15H2,1-7H3,(H,26,27)/b9-8+,16-12+/t18-,25+/m1/s1

InChI Key

HMDVFKHLXNHBGR-XYFSBJHTSA-N

Isomeric SMILES

CC1=CC2=C(C=C1[C@]3(C[C@H]3/C=C/C(=C/C(=O)O)/C)C)C(CCC2(C)C)(C)C

SMILES

CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGN 194204;  AGN-194204;  AGN194204; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid
Reactant of Route 2
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid
Reactant of Route 3
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid
Reactant of Route 4
Reactant of Route 4
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid
Reactant of Route 5
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid
Reactant of Route 6
Reactant of Route 6
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid

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